AKT2 Human Pre-designed siRNA Set A

Isoform Selectivity siRNA Specificity Protein Knockdown Validation

This AKT2 Human Pre-designed siRNA Set A provides three distinct HPLC-purified siRNA duplexes targeting separate AKT2 mRNA regions, plus positive, negative, and FAM-labeled controls. Unlike pan-AKT inhibitors or non-isoform-specific siRNA, this set enables selective, transient AKT2 knockdown without perturbing AKT1/3, essential for dissecting AKT2-specific roles in cancer metastasis, chemoresistance, and insulin signaling. Pre-validated design minimizes off-target effects. Ideal for synthetic lethality screens and preclinical target validation. Order now for reliable, isoform-specific gene silencing.

Molecular Formula C21H25N9O13P2
Molecular Weight 673.4 g/mol
Cat. No. B15567197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAKT2 Human Pre-designed siRNA Set A
Molecular FormulaC21H25N9O13P2
Molecular Weight673.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H25N9O13P2/c22-15-7-1-2-29(16(7)25-5-24-15)19-12(32)13-9(41-19)4-39-45(36,37)43-14-11(31)8(3-38-44(34,35)42-13)40-20(14)30-6-26-10-17(30)27-21(23)28-18(10)33/h1-2,5-6,8-9,11-14,19-20,31-32H,3-4H2,(H,34,35)(H,36,37)(H2,22,24,25)(H3,23,27,28,33)/t8-,9-,11-,12-,13-,14-,19-,20-/m1/s1
InChIKeyUTYHBKZTJXGVRM-NFASUMMFSA-N
Commercial & Availability
Standard Pack Sizes1 set / 2 nmol / 15 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AKT2 Human Pre-designed siRNA Set A: A Targeted Silencing Tool for Isoform-Specific AKT2 Knockdown


The AKT2 Human Pre-designed siRNA Set A is a collection of small interfering RNA (siRNA) duplexes specifically designed to silence human AKT2 gene expression via RNA interference (RNAi). AKT2 encodes a serine/threonine kinase belonging to the AKT/PKB family, which plays pivotal roles in cellular processes including metabolism, proliferation, and survival [1]. This pre-designed set typically contains multiple siRNA sequences targeting distinct regions of AKT2 mRNA, enhancing knockdown efficiency and minimizing off-target effects . Unlike pan-AKT chemical inhibitors, this siRNA reagent enables selective, transient suppression of AKT2 expression, allowing researchers to dissect isoform-specific functions without perturbing the closely related AKT1 and AKT3 isoforms.

Why a Pan-AKT Inhibitor or Non-Isoform-Specific siRNA Cannot Replace AKT2 Human Pre-designed siRNA Set A


The three AKT isoforms (AKT1, AKT2, AKT3) exhibit distinct, non-redundant functions in both normal physiology and disease states [1]. While sharing approximately 80% sequence homology, their tissue-specific expression, subcellular localization, and downstream signaling outputs diverge significantly. For instance, AKT2 uniquely regulates insulin-dependent GLUT4 translocation and glucose uptake, a function not compensated by AKT1 or AKT3 [2]. In cancer, AKT2 is preferentially associated with metastasis and invasion, whereas AKT1 primarily drives proliferation [3]. Consequently, using a pan-AKT inhibitor or a non-isoform-specific siRNA pool obscures these functional differences, confounding data interpretation. Selective AKT2 knockdown using a pre-designed siRNA set, validated for isoform specificity, is essential to accurately attribute phenotypic outcomes to AKT2 alone and avoid misinterpretation stemming from concurrent AKT1/3 suppression or broad pathway inhibition.

Quantitative Differentiation Evidence: AKT2 Human Pre-designed siRNA Set A vs. AKT1, AKT3, and Scrambled Controls


Isoform-Specific Knockdown Selectivity: AKT2 vs. AKT1 and AKT3 Protein Levels

Rigorously validated isoform selectivity is a critical requirement for AKT2-specific siRNA reagents. Pre-designed AKT2 siRNA sets, such as the Silencer Select series, are engineered and tested to ensure potent knockdown of AKT2 without affecting AKT1 or AKT3 expression . This is in contrast to non-specific siRNA pools or broad-spectrum kinase inhibitors. A direct head-to-head comparison using isoform-specific siRNA pools demonstrated that only siAKT2 selectively reduced N-myc expression, a downstream target uniquely regulated by AKT2 in neuroblastoma cells, while siAKT1 and siAKT3 had no effect [1].

Isoform Selectivity siRNA Specificity Protein Knockdown Validation AKT Isoform Profiling

AKT2-Specific Knockdown Reverses EMT and Reduces Metastatic Potential in Mesenchymal Breast Cancer Cells

AKT2, but not AKT1, is a key driver of the epithelial-to-mesenchymal transition (EMT) and metastatic progression in certain cancers [1]. In a direct comparison using AKT2 siRNA, silencing AKT2 significantly increased E-cadherin protein levels and decreased the EMT transcription factor TWIST in mesenchymal breast cancer cell lines (MDA-MB-468 and SKBR3). Importantly, this effect was not observed in the epithelial MCF-7 cell line, highlighting the context-dependent, isoform-specific role of AKT2 [2].

Breast Cancer Epithelial-Mesenchymal Transition Metastasis E-cadherin TWIST

AKT2 Knockdown Profoundly Sensitizes Osteosarcoma Cells to Cisplatin Chemotherapy

AKT2 is implicated in chemoresistance, and its specific knockdown can resensitize cancer cells to standard-of-care chemotherapeutics. A direct comparison between AKT2 siRNA-transfected osteosarcoma cells and control siRNA-transfected cells revealed a striking 9-fold increase in sensitivity to cisplatin [1].

Osteosarcoma Chemosensitization Cisplatin Apoptosis Drug Resistance

AKT2-Specific siRNA Inhibits Prostate Tumor Growth In Vivo More Potently Than AKT1 or AKT3 Knockdown

In vivo studies demonstrate that isoform-specific knockdown yields differential therapeutic effects. Systemic administration of AKT2-specific siRNA using an atelocollagen delivery system in a prostate cancer xenograft model resulted in a 89% reduction in tumor volume, a significantly greater effect compared to knockdown of AKT1 (66% reduction) or AKT3 (57% reduction) [1]. This highlights the dominant role of AKT2 in driving tumor growth in this context.

Prostate Cancer In Vivo Tumor Growth Xenograft Model Gene Therapy siRNA Therapeutics

AKT2 Mediates Insulin-Stimulated GLUT4 Translocation and Glucose Uptake with Minimal Compensation by AKT1

In metabolic research, distinguishing the roles of AKT isoforms is critical. A classic study using isoform-specific siRNA demonstrated that AKT2, and to a lesser extent AKT1, is essential for insulin-stimulated GLUT4 translocation and glucose uptake. While both isoforms contribute, AKT2 plays a predominant, non-redundant role, and its knockdown cannot be fully rescued by AKT1 [1]. This underscores the need for a selective AKT2 siRNA for dissecting insulin signaling pathways.

Insulin Signaling Glucose Uptake GLUT4 Translocation Metabolism Diabetes

Recommended Application Scenarios for AKT2 Human Pre-designed siRNA Set A in Research and Pre-Clinical Development


Dissecting AKT2-Specific Roles in Cancer Metastasis and Epithelial-Mesenchymal Transition (EMT)

Researchers investigating the mechanisms of cancer metastasis should employ AKT2 siRNA to selectively ablate AKT2 function in breast, ovarian, or pancreatic cancer cell lines. This enables direct assessment of AKT2's unique contribution to EMT, cell migration, and invasion, as demonstrated by restored E-cadherin levels and decreased TWIST expression in mesenchymal breast cancer cells upon AKT2 knockdown [1]. Using a pan-AKT inhibitor or AKT1 siRNA would confound results, as AKT1 can have opposing effects on migration.

Pre-Clinical Studies Investigating AKT2 as a Therapeutic Target for Chemosensitization in Osteosarcoma

AKT2 Human Pre-designed siRNA Set A is a critical tool for pre-clinical validation of AKT2 as a target to overcome cisplatin resistance. As shown in osteosarcoma cells, AKT2 knockdown increases cisplatin sensitivity 9-fold [2]. This siRNA can be used in vitro and, when formulated appropriately, in vivo to study combination therapy strategies where AKT2 inhibition enhances the efficacy of standard chemotherapy, providing a strong rationale for developing AKT2-selective inhibitors.

Elucidating AKT2-Dependent Signaling Pathways in Insulin Resistance and Type 2 Diabetes

For metabolic research, this siRNA set allows precise investigation of AKT2's non-redundant role in insulin-stimulated GLUT4 translocation and glucose uptake in adipocytes and skeletal muscle cells [3]. Selective AKT2 knockdown enables researchers to identify and validate AKT2-specific substrates and downstream effectors involved in glucose homeostasis, avoiding the confounding effects of AKT1 knockdown which partially overlaps in function. This is crucial for identifying novel drug targets for insulin resistance.

Functional Genomic Screens to Identify Synthetic Lethal Partners of AKT2 in Specific Cancer Types

Given that AKT2 is amplified in cancers like ovarian and pancreatic [4], this pre-designed siRNA set is ideal for conducting siRNA-based synthetic lethality screens. By silencing AKT2 in a panel of cancer cell lines with known genetic backgrounds (e.g., AKT2-amplified vs. non-amplified), researchers can identify other genes whose knockdown is lethal only in the context of AKT2 dependency. This application leverages the isoform specificity of the reagent to pinpoint cancer-specific vulnerabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for AKT2 Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.